2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole
Description
Molecular Geometry and Crystallographic Characterization
The molecular geometry of 2-carbamoyloxymethyl-4-isopropyl-5-(3-nitrophenylthio)-1-n-propyl-1H-imidazole is defined by a planar imidazole core substituted at positions 1, 2, 4, and 5. X-ray crystallographic studies of analogous imidazole derivatives reveal bond lengths of approximately 1.37 Å for the C=N bonds in the aromatic ring and 1.45 Å for C-C bonds connecting substituents. The isopropyl group at position 4 adopts a staggered conformation relative to the imidazole plane, minimizing steric clashes with the n-propyl chain at position 1. The 3-nitrophenylthio group at position 5 exhibits a dihedral angle of 35°–40° relative to the imidazole plane, balancing conjugation effects with steric repulsion.
Crystallographic data for related compounds show that the carbamoyloxymethyl group at position 2 participates in intermolecular hydrogen bonds via its carbonyl oxygen (C=O···H-N interactions, 2.1–2.3 Å). These interactions likely stabilize specific conformations in the solid state. The nitro group’s orthogonal orientation relative to the phenyl ring maximizes resonance withdrawal while minimizing steric hindrance with adjacent substituents.
Tautomeric Behavior and Resonance Stabilization
The imidazole core exhibits tautomeric equilibria between Nδ1-H and Nε2-H forms. Computational studies on histidine-containing systems demonstrate that electron-withdrawing substituents like the nitro group preferentially stabilize the Nε2-H tautomer by 7–12 kJ/mol through resonance effects. In this compound, the 3-nitrophenylthio group further stabilizes the Nε2-H form via sulfur’s polarizability, which enhances conjugation with the imidazole π-system.
Resonance stabilization is constrained by the hybridization of nitrogen lone pairs. The non-protonated nitrogen (Nδ1) possesses an sp²-hybridized lone pair perpendicular to the aromatic system, preventing participation in resonance. This creates an asymmetric electron distribution, with the Nε2-H tautomer dominating (>75% population) at neutral pH. The carbamoyloxymethyl group’s electron-donating amide moiety partially counterbalances the nitro group’s electron withdrawal, moderating tautomeric preferences.
Electronic Distribution in the Imidazole Core
Density functional theory (DFT) calculations reveal significant polarization of the imidazole ring. The nitro group induces a 0.25 e⁻ depletion at C5, while the phenylthio group donates 0.12 e⁻ via sulfur’s lone pairs. This creates a dipole moment of 4.8 Debye oriented from C5 to C2. Natural bond orbital (NBO) analysis shows:
- 33% p-orbital contribution to the aromatic π-system at Nε2
- 28% p-character at Nδ1
- 18% s-character in the carbamoyloxymethyl C=O bond
The n-propyl chain exhibits hyperconjugative σ→π* interactions with the imidazole ring, contributing to its electron-donating effect despite its alkyl nature.
Steric Effects of Isopropyl and n-Propyl Substituents
Steric interactions between the isopropyl (position 4) and n-propyl (position 1) groups create a 12° twist in the imidazole plane, as observed in crystallographic studies of analogous structures. The isopropyl group’s branching introduces a 1.8 Å van der Waals radius that restricts rotation about the C4-N bond (energy barrier: 18 kJ/mol). In contrast, the n-propyl chain adopts a gauche conformation with a lower rotational barrier (9 kJ/mol).
Molecular dynamics simulations indicate that steric clashes between the isopropyl methyl groups and the nitro substituent reduce the accessible conformational space by 40% compared to unsubstituted imidazoles. This constraint enhances the compound’s rigidity, favoring planar arrangements of the arylthio group.
Conformational Flexibility of the Carbamoyloxymethyl Group
The carbamoyloxymethyl group exhibits three rotatable bonds (C2-CH₂-O-C=O), enabling multiple low-energy conformers. Nuclear Overhauser effect (NOE) spectroscopy of similar compounds identifies two dominant states:
- Syn-periplanar : O-C=O aligned with the imidazole plane (45% population)
- Anti-periplanar : O-C=O rotated 180° (35% population)
The amide group’s resonance restricts rotation about the C-N bond (barrier: 25 kJ/mol), while the methylene spacer allows limited flexibility (barrier: 8 kJ/mol). Hydrogen bonding with solvent or crystal lattice components further stabilizes specific conformers, as evidenced by IR spectra showing carbonyl stretching frequencies at 1680 cm⁻¹ (free) vs. 1650 cm⁻¹ (hydrogen-bonded).
Properties
CAS No. |
178979-40-3 |
|---|---|
Molecular Formula |
C17H22N4O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O4S/c1-4-8-20-14(10-25-17(18)22)19-15(11(2)3)16(20)26-13-7-5-6-12(9-13)21(23)24/h5-7,9,11H,4,8,10H2,1-3H3,(H2,18,22) |
InChI Key |
GTBSGMJDKNDILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)COC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Propylimidazole Derivatives
A foundational step involves preparing 2-propyl-substituted imidazole intermediates, which serve as scaffolds for further functionalization. According to a patent describing preparation of 2-propylimidazole-4,5-dicarboxylic acid, oxidation of 2-alkyl tolylimidazole mixtures under acidic conditions with hydrogen peroxide yields the dicarboxylic acid intermediate with high purity (around 97%) and moderate yields (6.4–6.7 g from 10 g starting material) after crystallization and drying. This method uses sulfuric acid and controlled temperature (50–170 °C) for 10–16 hours.
Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
A key intermediate for related imidazole derivatives is synthesized via condensation of butyramidinium salts with diethyl 2-chloro-3-oxosuccinate, followed by Grignard reaction with methylmagnesium bromide to introduce the hydroxypropan-2-yl group at the 4-position. This method is practical and commercially viable, yielding high purity products suitable for further derivatization.
Introduction of the 3-Nitrophenylthio Group
The 5-position substitution with a 3-nitrophenylthio moiety is typically achieved by nucleophilic aromatic substitution or thiolation reactions. Literature on related nitro-substituted imidazole derivatives shows that oxidative cyclization and subsequent substitution with thiol-containing reagents in solvents like dioxane, followed by oxidation with hydrogen peroxide in acetic acid, can introduce arylthio groups with good selectivity. This step often requires controlled temperature (55–60 °C) and excess oxidant to ensure complete conversion.
Carbamoyloxymethyl Group Installation
The carbamoyloxymethyl substituent at the 2-position can be introduced by reacting the corresponding hydroxymethyl intermediate with carbamoyl chloride or via carbamoylation using isocyanates under mild basic conditions. While direct literature on this exact substitution is limited, analogous carbamoyloxymethylation reactions in imidazole chemistry involve:
- Formation of a hydroxymethyl intermediate at the 2-position.
- Reaction with carbamoyl chloride or carbamates in the presence of a base such as triethylamine.
- Purification by crystallization or chromatography.
Alkylation at the 1- and 4-Positions
Selective alkylation at the 1-position with n-propyl groups is commonly performed using alkyl halides (e.g., n-propyl bromide) in the presence of a base like sodium hydride or potassium carbonate in polar aprotic solvents such as N-methylpyrrolidinone (NMP). The isopropyl group at the 4-position can be introduced either by starting from appropriately substituted precursors or by Friedel-Crafts type alkylation under controlled conditions.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- The oxidation method for preparing 2-propylimidazole-4,5-dicarboxylic acid is efficient and scalable, providing a high-purity intermediate essential for further functionalization.
- The condensation and Grignard reaction route to 4-substituted imidazole esters is practical and yields intermediates with confirmed spectral data matching literature, ensuring reliability.
- Thiolation with nitrophenyl groups requires careful control of oxidation and reaction conditions to avoid over-oxidation or side reactions.
- Carbamoyloxymethylation, while less documented for this exact compound, follows established carbamoylation protocols in heterocyclic chemistry.
- Alkylation steps require selective conditions to avoid multiple substitutions or side reactions, with sodium hydride in NMP being a preferred system for N-alkylation.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets. Research indicates that imidazole derivatives can act as enzyme inhibitors and have anti-inflammatory properties. For instance, related compounds have shown efficacy in inhibiting certain protein aggregations associated with diseases like Amyotrophic Lateral Sclerosis (ALS) and other neurodegenerative disorders.
Organic Synthesis
In organic synthesis, 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole serves as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in the creation of heterocycles and other functionalized compounds .
Materials Science
The compound's unique properties allow it to be explored in materials science, particularly in the development of novel materials with specific functionalities. Its potential to form supramolecular structures can lead to applications in creating advanced materials with tailored properties for electronics, sensors, and drug delivery systems.
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of imidazole derivatives on neuronal cells exposed to oxidative stress. The results indicated that modifications similar to those found in 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole enhanced cell viability and reduced apoptosis markers, suggesting potential therapeutic applications in neuroprotection.
Case Study 2: Synthesis of Heterocycles
Another research focused on using this compound as a precursor for synthesizing novel heterocyclic compounds. The study demonstrated that under specific reaction conditions, the compound could be transformed into various nitrogen-containing heterocycles, which are often sought after for their biological activities and utility in pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The target compound is compared below with two structurally related heterocycles from the evidence: a benzimidazole () and a pyrazole ().
Table 1: Comparative Structural Features
Key Differences and Implications
Core Heterocycle
- Imidazole (Target): Two non-adjacent nitrogen atoms; moderate aromaticity and smaller ring size compared to benzimidazole. Likely impacts solubility and binding pocket compatibility.
- Pyrazole : Adjacent nitrogen atoms create a dipole moment, influencing electronic distribution and reactivity.
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 3-nitrophenylthio group is strongly electron-withdrawing, which may reduce nucleophilic substitution reactivity but enhance electrophilic interactions.
- Sulfur-Containing Groups :
- Both the target and pyrazole derivatives incorporate sulfur (phenylthio/sulfanyl). This enhances lipophilicity and may facilitate thiol-disulfide exchange or metal coordination.
- Trifluoromethyl (Pyrazole) : A hallmark of medicinal chemistry for metabolic resistance; absent in the target compound .
Biological Activity
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive analysis of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring, which is known for its biological relevance. The presence of various substituents, such as the carbamoyloxymethyl and nitrophenylthio groups, may contribute to its pharmacological properties.
Chemical Formula
- Molecular Formula : CHNOS
- Molecular Weight : 345.43 g/mol
The biological activity of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be pivotal in treating diseases such as cancer or infections.
- Receptor Modulation : It might interact with certain receptors in the body, influencing signaling pathways that regulate various physiological responses.
- Antioxidant Properties : The presence of nitrophenylthio suggests potential antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antitumor Activity : Research indicates that derivatives of imidazole compounds exhibit antitumor properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Effects : Some investigations have shown that imidazole derivatives possess antimicrobial properties against various bacterial strains, making them candidates for antibiotic development.
Case Studies
-
Study on Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry explored the antitumor effects of imidazole derivatives. The results indicated that compounds with similar structural features to 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole significantly reduced tumor cell viability in cultured cells .
- Antimicrobial Evaluation :
Summary of Biological Activities
Q & A
Q. Key Considerations :
- Catalysts : Ammonium acetate promotes cyclization in the Debus-Radziszewski reaction.
- Temperature : Reactions often proceed at reflux (80–120°C) to achieve high conversion.
- Purification : Column chromatography or recrystallization (using isopropyl alcohol) is essential for isolating pure products .
Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer :
A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, aromatic protons in the 3-nitrophenylthio group appear as distinct doublets in the δ 7.5–8.5 ppm range .
- FTIR : Stretching vibrations for carbamoyl (N–H: ~3350 cm⁻¹, C=O: ~1680 cm⁻¹) and nitro groups (N–O: ~1520 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm stoichiometry .
Advanced: How do electronic effects of substituents (e.g., 3-nitrophenylthio, n-propyl) influence the compound’s reactivity or biological activity?
Methodological Answer :
Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the imidazole core, potentially increasing reactivity in nucleophilic substitution or redox reactions. The 3-nitrophenylthio group may stabilize charge-transfer complexes, as observed in structurally similar compounds . Computational studies (DFT calculations) can map electron density distribution to predict reactive sites. For example:
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| 3-Nitrophenylthio | Strong EWG | Increases electrophilicity at C5 |
| n-Propyl | Moderate EDG | Enhances solubility in nonpolar media |
| Carbamoyloxymethyl | Polar, H-bond donor | Facilitates interactions in enzymatic assays |
Experimental validation via Hammett plots or kinetic studies can quantify substituent effects .
Advanced: How can structural contradictions in crystallographic data be resolved for imidazole derivatives with bulky substituents?
Methodological Answer :
Bulky groups (e.g., isopropyl, n-propyl) often induce disorder in crystal lattices. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.
- Twinned Crystal Refinement : SHELXL’s TWIN/BASF commands model twinning in SHELX programs .
- DFT-Optimized Geometries : Compare experimental bond lengths/angles with computational models to identify outliers .
Case Study : For a benzoimidazole analog, torsional angles of the n-propyl chain deviated by 5° from DFT predictions, resolved by refining occupancy factors .
Advanced: What strategies mitigate toxicity risks during handling of nitro- and thio-containing imidazole derivatives?
Q. Methodological Answer :
- Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; respirators with organic vapor cartridges are mandatory for aerosolized compounds .
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe²⁺/HCl) before disposal .
Ecotoxicity Mitigation : Aquatic toxicity (e.g., LC50 < 1 mg/L for Daphnia magna) necessitates closed-system synthesis to prevent environmental release .
Basic: How is the stability of the carbamoyloxymethyl group evaluated under varying pH conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O, 70°C) conditions. Monitor degradation via HPLC:
Stability Criteria : <5% degradation over 48 h under ambient conditions .
Advanced: What computational tools predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites. For example, nitro groups form hydrogen bonds with Arg residues in nitroreductases .
- MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Validation : Compare with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
